N-(2-hydroxyethyl)-N-methylbenzenesulfonamide
CAS No.: 59724-60-6
Cat. No.: VC2452910
Molecular Formula: C9H13NO3S
Molecular Weight: 215.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59724-60-6 |
---|---|
Molecular Formula | C9H13NO3S |
Molecular Weight | 215.27 g/mol |
IUPAC Name | N-(2-hydroxyethyl)-N-methylbenzenesulfonamide |
Standard InChI | InChI=1S/C9H13NO3S/c1-10(7-8-11)14(12,13)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |
Standard InChI Key | ZXWCWODYFUWWJU-UHFFFAOYSA-N |
SMILES | CN(CCO)S(=O)(=O)C1=CC=CC=C1 |
Canonical SMILES | CN(CCO)S(=O)(=O)C1=CC=CC=C1 |
Introduction
Chemical Identification and Properties
N-(2-hydroxyethyl)-N-methylbenzenesulfonamide possesses distinct chemical and physical properties that make it valuable for various applications. The compound is identified by specific chemical parameters that allow for its characterization and analysis.
Basic Chemical Information
N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is identified by the CAS registry number 59724-60-6, which serves as its unique identifier in chemical databases and literature. The compound has a molecular formula of C9H13NO3S, corresponding to a molecular weight of 215.27 g/mol . This sulfonamide derivative contains several key functional groups that contribute to its chemical reactivity and potential applications in research and industry.
Structural Features
The chemical structure of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide can be characterized by its specific arrangement of atoms and functional groups. The compound features a central sulfonamide group (SO2N) that connects the benzene ring to the substituted nitrogen. The nitrogen atom of the sulfonamide group bears both a methyl group and a hydroxyethyl chain, which terminates in a hydroxyl group. This combination of hydrophobic and hydrophilic moieties affects the compound's solubility profile and its interactions with biological systems.
The structure can be represented by the following SMILES notation:
CN(CCO)S(=O)(=O)C1=CC=C(C=C1)
Physical Properties
While specific physical properties data is limited in the available literature, N-(2-hydroxyethyl)-N-methylbenzenesulfonamide likely exists as a solid at room temperature, given its molecular weight and functional groups. The presence of the hydroxyl group in the molecule enhances its potential for hydrogen bonding, which affects properties such as solubility in polar solvents and melting point. The compound's solubility profile would be influenced by both its hydrophilic components (hydroxyl group) and hydrophobic elements (benzene ring and methyl group).
Synthesis Methods
The synthesis of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide involves specific chemical reactions that have been documented in the scientific literature. Understanding these synthetic routes is essential for researchers and chemists interested in producing this compound for various applications.
Primary Synthetic Route
The most commonly reported method for synthesizing N-(2-hydroxyethyl)-N-methylbenzenesulfonamide involves the reaction between benzenesulfonyl chloride and 2-methylaminoethanol (also known as N-methylethanolamine). This reaction proceeds via a nucleophilic substitution mechanism, where the amine nitrogen of 2-methylaminoethanol attacks the electrophilic sulfur atom of benzenesulfonyl chloride .
The reaction equation can be represented as:
C6H5SO2Cl + HOCH2CH2N(CH3)H → C6H5SO2N(CH3)CH2CH2OH + HCl
Reaction Conditions
According to documented procedures, the synthesis is typically carried out under specific conditions to optimize yield and purity. The reaction is performed in dichloromethane as the solvent, with triethylamine serving as a base to neutralize the hydrogen chloride produced during the reaction. The process requires approximately 18 hours at ambient temperature to reach completion .
Parameter | Value |
---|---|
Reaction Time | 18 hours |
Temperature | Ambient (room temperature) |
Solvent | Dichloromethane |
Base | Triethylamine |
Yield | 93% |
Biochemical Analysis and Properties
The biochemical properties of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide are of particular interest due to the compound's potential interactions with biological systems and its possible applications in medicinal chemistry.
Molecular Mechanisms
Studies suggest that N-(2-hydroxyethyl)-N-methylbenzenesulfonamide may interact with various biomolecules through several mechanisms. The sulfonamide group is known for its ability to interact with enzymes, potentially inhibiting their activity by mimicking substrates or binding to active sites. Additionally, the hydroxyl group in the molecule can participate in hydrogen bonding with proteins, nucleic acids, and other biological molecules, which may influence the compound's biological activities.
Structure-Activity Relationships
The specific arrangement of functional groups in N-(2-hydroxyethyl)-N-methylbenzenesulfonamide contributes to its biochemical properties. The benzene ring provides hydrophobicity and potential for π-π interactions with aromatic amino acid residues in proteins. The sulfonamide group serves as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. The N-methyl group may contribute to the molecule's lipophilicity and affect its binding to target proteins or receptors.
Chemical Reactions and Reactivity
Understanding the chemical reactivity of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is crucial for predicting its behavior in different environments and for developing methods for its modification or functionalization.
Functional Group Reactivity
N-(2-hydroxyethyl)-N-methylbenzenesulfonamide contains several reactive functional groups that can participate in various chemical transformations:
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The hydroxyl group can undergo esterification, oxidation to an aldehyde or carboxylic acid, or serve as a nucleophile in substitution reactions.
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The sulfonamide nitrogen, although tertiary in this compound and therefore less reactive than primary or secondary sulfonamides, may still participate in certain reactions.
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The benzene ring can undergo electrophilic aromatic substitution reactions, although these would typically require more forceful conditions due to the electron-withdrawing nature of the sulfonamide group.
Oxidation and Reduction Reactions
The hydroxyl group in N-(2-hydroxyethyl)-N-methylbenzenesulfonamide can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. Common oxidizing agents for such transformations include potassium permanganate, chromium trioxide, or Dess-Martin periodinane.
Reduction reactions involving this compound might target the sulfonamide group, although harsh conditions would typically be required due to the stability of the S-N bond.
Analytical Methods and Characterization
Various analytical techniques can be employed to characterize N-(2-hydroxyethyl)-N-methylbenzenesulfonamide and confirm its identity and purity. These methods are essential for quality control in synthesis and for research applications.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for characterizing the structure of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. Proton (1H) NMR would show characteristic signals for the aromatic protons of the benzene ring, the methyl group attached to nitrogen, the methylene protons of the hydroxyethyl chain, and the hydroxyl proton. Carbon-13 (13C) NMR would provide information about the carbon atoms in the molecule, with characteristic chemical shifts for the aromatic, methylene, methyl, and quaternary carbons.
Infrared (IR) spectroscopy can identify key functional groups in the molecule, including:
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O-H stretching (broad band around 3200-3600 cm-1)
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C-H stretching (around 2900-3000 cm-1)
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S=O symmetric and asymmetric stretching (around 1140-1350 cm-1)
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Aromatic C=C stretching (around 1450-1600 cm-1)
Mass Spectrometry
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. The molecular ion peak would appear at m/z 215, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns might include loss of the hydroxyethyl group, cleavage of the S-N bond, or fragmentation of the benzene ring.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable techniques for assessing the purity of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide and for monitoring reactions involving this compound. These methods can separate the target compound from impurities, starting materials, or reaction byproducts based on differences in polarity and affinity for the stationary phase.
Comparison with Structurally Related Compounds
Comparing N-(2-hydroxyethyl)-N-methylbenzenesulfonamide with structurally related compounds provides insights into structure-property relationships and helps to contextualize its chemical and biological properties.
Comparison with N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide
N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide (CAS: 14316-14-4) differs from N-(2-hydroxyethyl)-N-methylbenzenesulfonamide in the position of the methyl group. In the former, the methyl group is attached to the benzene ring at the para position, while in the latter, it is attached to the nitrogen atom of the sulfonamide . This structural difference affects the compounds' physicochemical properties, including solubility, lipophilicity, and potentially their biological activities.
Comparison with 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide
4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (CAS: 328072-15-7) contains an additional amino group at the para position of the benzene ring compared to N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. The presence of this amino group introduces additional hydrogen bonding capabilities and affects the electronic properties of the benzene ring, potentially altering the compound's reactivity and biological interactions.
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Distinguishing Feature |
---|---|---|---|---|
N-(2-hydroxyethyl)-N-methylbenzenesulfonamide | 59724-60-6 | C9H13NO3S | 215.27 | Methyl group on nitrogen |
N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide | 14316-14-4 | C9H13NO3S | 215.27 | Methyl group on benzene ring |
4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide | 328072-15-7 | C9H14N2O3S | 230.28 | Amino group on benzene ring |
Applications and Future Research Directions
N-(2-hydroxyethyl)-N-methylbenzenesulfonamide has potential applications in various fields, and ongoing research may uncover additional uses for this compound.
Pharmaceutical Applications
Sulfonamide compounds have historically been significant in pharmaceutical research, particularly as antimicrobial agents. N-(2-hydroxyethyl)-N-methylbenzenesulfonamide may have potential applications in medicinal chemistry, possibly as an intermediate in the synthesis of more complex drug candidates or as a pharmacophore in its own right. The compound's specific structure, with both hydrophilic and hydrophobic regions, makes it potentially interesting for drug design efforts.
Research Tool Applications
In biochemical research, N-(2-hydroxyethyl)-N-methylbenzenesulfonamide might serve as a molecular probe for studying enzyme mechanisms or protein-ligand interactions. The sulfonamide group is known to interact with various enzymes, and the compound's specific structure could confer selectivity for certain biological targets.
Industrial Applications
Beyond research and pharmaceutical applications, N-(2-hydroxyethyl)-N-methylbenzenesulfonamide might find use in industrial processes as a chemical intermediate or reagent. The compound's functionality makes it potentially valuable in the synthesis of specialty chemicals, including surfactants, dyes, or materials with specific properties.
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